molecular formula C18H21N5O B11228007 2-methoxy-N-{2-[1-(4-methylphenyl)-1H-tetrazol-5-yl]propan-2-yl}aniline

2-methoxy-N-{2-[1-(4-methylphenyl)-1H-tetrazol-5-yl]propan-2-yl}aniline

Cat. No.: B11228007
M. Wt: 323.4 g/mol
InChI Key: LLAINFSWTDKZCI-UHFFFAOYSA-N
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Description

2-methoxy-N-{2-[1-(4-methylphenyl)-1H-tetrazol-5-yl]propan-2-yl}aniline is a complex organic compound with a unique structure that includes a methoxy group, a tetrazole ring, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-{2-[1-(4-methylphenyl)-1H-tetrazol-5-yl]propan-2-yl}aniline can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The tetrazole ring can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a ketone, while reduction of the tetrazole ring can produce an amine .

Scientific Research Applications

2-methoxy-N-{2-[1-(4-methylphenyl)-1H-tetrazol-5-yl]propan-2-yl}aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methoxy-N-{2-[1-(4-methylphenyl)-1H-tetrazol-5-yl]propan-2-yl}aniline involves its interaction with specific molecular targets and pathways. The tetrazole ring can interact with enzymes and receptors, modulating their activity. The methoxy and methylphenyl groups can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-N-{2-[1-(4-methylphenyl)-1H-tetrazol-5-yl]propan-2-yl}aniline is unique due to its combination of a methoxy group, a tetrazole ring, and a methylphenyl group, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development .

Properties

Molecular Formula

C18H21N5O

Molecular Weight

323.4 g/mol

IUPAC Name

2-methoxy-N-[2-[1-(4-methylphenyl)tetrazol-5-yl]propan-2-yl]aniline

InChI

InChI=1S/C18H21N5O/c1-13-9-11-14(12-10-13)23-17(20-21-22-23)18(2,3)19-15-7-5-6-8-16(15)24-4/h5-12,19H,1-4H3

InChI Key

LLAINFSWTDKZCI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)C(C)(C)NC3=CC=CC=C3OC

Origin of Product

United States

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